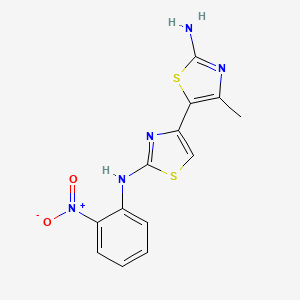
4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
Übersicht
Beschreibung
4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MNTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTD is a heterocyclic compound that contains a thiazole ring and a diamine group. It has a molecular weight of 338.39 g/mol and a melting point of 223-225°C.
Wirkmechanismus
The mechanism of action of 4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine involves the formation of a complex with metal ions such as copper. The complex formation results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The binding of this compound to copper ions is based on the chelation of the metal ion by the thiazole and diamine groups of this compound.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used in various in vitro and in vivo studies to investigate the effects of metal ions on biological systems. This compound has been found to be a useful tool for studying the role of copper in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments is its high selectivity towards copper ions. This makes it a useful tool for studying the role of copper in biological systems. However, one limitation of this compound is its relatively low water solubility, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential area of research is the development of this compound-based fluorescent probes for other metal ions such as zinc and iron. Another area of research is the investigation of the role of copper in other biological processes such as cell signaling and gene expression. Additionally, there is a need for further studies to evaluate the potential toxicity of this compound and its derivatives in living organisms.
Wissenschaftliche Forschungsanwendungen
4'-methyl-N~2~-(2-nitrophenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for detecting metal ions in biological samples. This compound has been found to selectively bind to copper ions, which makes it a useful tool for monitoring copper levels in living cells and tissues.
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-7-11(22-12(14)15-7)9-6-21-13(17-9)16-8-4-2-3-5-10(8)18(19)20/h2-6H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUPPSDKPWNUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4133900.png)


![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4133919.png)
![dimethyl 5-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4133926.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide oxalate](/img/structure/B4133934.png)
![N-{1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133936.png)
![1-({[5-(5-chloro-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4133945.png)
![1-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4133953.png)

![N-{2-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133971.png)
![2-benzyl-7-chloro-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133985.png)
![ethyl 4-{[({2-[4-(4-chloro-2-methylphenyl)-1-piperazinyl]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4133987.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4133995.png)
